4-Methyl-6-phenoxypyrimidine
Overview
Description
4-Methyl-6-phenoxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Scientific Research Applications
4-Methyl-6-phenoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
The safety data sheet for a similar compound, 4-Methylpyrimidine, indicates that it is a flammable liquid and may damage the unborn child. Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Given the wide range of biological activities associated with pyrimidine derivatives, there is potential for the development of new drugs based on these compounds. Future research could focus on the synthesis of novel 4-Methyl-6-phenoxypyrimidine analogs with enhanced biological activities and minimal toxicity .
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as 4-Methyl-6-phenoxypyrimidine, have been studied for their potential therapeutic effects . .
Mode of Action
Pyrimidines, in general, are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrimidine derivatives have been shown to exhibit a variety of pharmacological effects, suggesting that they may affect multiple biochemical pathways . .
Result of Action
Pyrimidine derivatives have been associated with a range of pharmacological effects, including anti-inflammatory activity . .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity
Cellular Effects
It is known that similar compounds, such as pyrimidine derivatives, have shown promising neuroprotective and anti-inflammatory properties
Molecular Mechanism
It is known that similar compounds, such as pyrimidine derivatives, have shown promising neuroprotective and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrimidine and phenol.
Reaction Conditions: The phenol is first converted to its phenoxide form by reacting with a base such as sodium hydroxide. This phenoxide ion then undergoes a nucleophilic aromatic substitution reaction with 4-methylpyrimidine under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for cost-effectiveness, yield, and purity are typically implemented. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl group at position 4 can be oxidized to form a carboxyl group, resulting in 4-carboxy-6-phenoxypyrimidine.
Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-Carboxy-6-phenoxypyrimidine
Reduction: 4-Methyl-6-phenolpyrimidine
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenoxypyrimidine
- 4-Methyl-5-phenoxypyrimidine
- 4-Methyl-6-phenylpyrimidine
Uniqueness
4-Methyl-6-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-methyl-6-phenoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQMONCEWNLINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506680 | |
Record name | 4-Methyl-6-phenoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55849-46-2 | |
Record name | 4-Methyl-6-phenoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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